

Application Notes and Protocols for ENMD-1198

Administration in Preclinical Studies

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Compound of Interest

Compound Name: ENMD-1198

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These application notes provide a comprehensive overview of the preclinical administration of **ENMD-1198**, a potent, orally active microtubule destabilizing agent. The protocols and data presented are collated from various preclinical studies and are intended to guide the design of future in vivo experiments.

Introduction

ENMD-1198 is an analog of 2-methoxyestradiol (2ME2) designed for improved metabolic stability and oral bioavailability.[1][2] In preclinical cancer models, **ENMD-1198** has demonstrated significant antitumor and antiangiogenic activities.[1][3][4] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][5] Furthermore, **ENMD-1198** has been shown to inhibit key transcription factors and signaling pathways involved in tumor progression and angiogenesis, including Hypoxia-Inducible Factor-1 α (HIF-1 α), Nuclear Factor- κ B (NF- κ B), and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][6]

Administration Route in Preclinical Studies

The primary route of administration for **ENMD-1198** in preclinical studies is oral (PO).[3][7][8][9] This route has been consistently used across various cancer models, demonstrating the compound's oral activity.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving the oral administration of **ENMD-1198**.

Table 1: Antitumor Efficacy of Oral **ENMD-1198** in Xenograft Models

Cancer Model	Animal Model	Dosage and Schedule	Key Findings	Reference
Breast Carcinoma (MDA-MB-231 Orthotopic)	Mice	200 mg/kg/day	94% reduction in tumor burden. Significant reduction in tumor volumes compared to vehicle.	[2][3]
Lewis Lung Carcinoma (Metastatic)	Mice	200 mg/kg/day	Significantly improved median survival time.	[2]
Hepatocellular Carcinoma (HUH-7 Subcutaneous)	Mice	200 mg/kg/day	Significant reduction in tumor growth and vascularization.	[6]

Table 2: Pharmacokinetic Profile of Oral **ENMD-1198**

Animal Model	Dose	Tmax	Mean Terminal Half-life	Key Findings	Reference
Advanced Cancer Patients (Phase I)	5 to 550 mg/m ² /day	1–2 hours	15 hours	Exposure (Cmax and AUC0–24hr) increased linearly with dose. A 3-fold accumulation was found after multiple doses.	[1]
Mice	Not Specified	Not Specified	Not Specified	Oral administration resulted in increased plasma levels compared with 2ME2.	[2]

Experimental Protocols

General Protocol for Oral Administration of ENMD-1198 in Mice

This protocol is a generalized representation based on methodologies reported in preclinical studies.

Materials:

- **ENMD-1198**
- Vehicle (e.g., appropriate aqueous-based vehicle for oral gavage)
- Oral gavage needles (20-22 gauge, with a ball tip)

- Syringes (1 mL)
- Animal balance

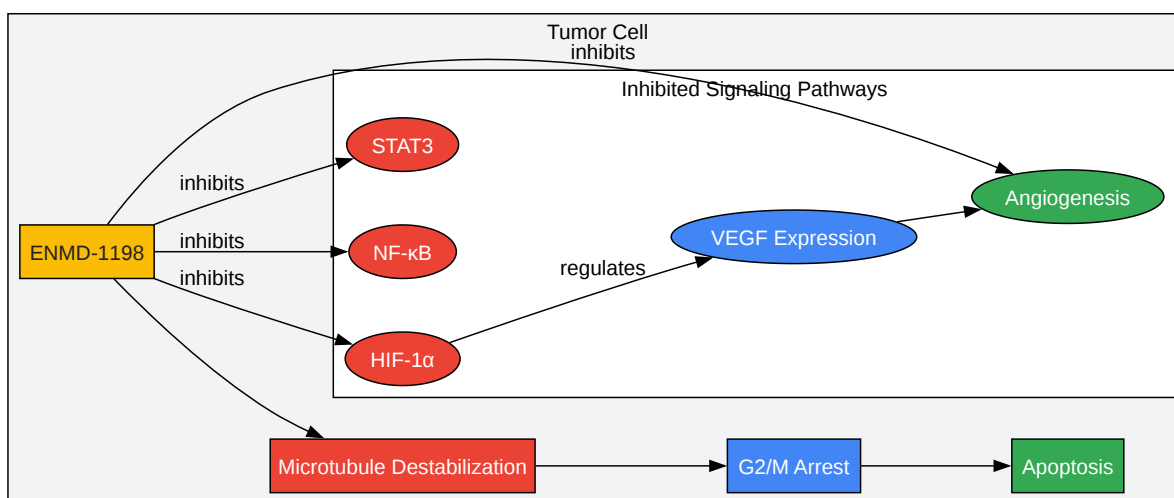
Procedure:

- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
- Dose Preparation:
 - Calculate the required amount of **ENMD-1198** based on the mean body weight of the treatment group and the desired dose (e.g., 200 mg/kg).
 - Prepare a homogenous suspension of **ENMD-1198** in the chosen vehicle. The concentration should be calculated to deliver the correct dose in a volume appropriate for the animal's size (typically 0.1-0.2 mL for a mouse).
- Animal Handling and Dosing:
 - Gently restrain the mouse.
 - Measure the distance from the tip of the nose to the last rib to estimate the correct insertion length for the gavage needle.
 - Insert the gavage needle carefully into the esophagus. Do not force the needle.
 - Slowly administer the **ENMD-1198** suspension.
 - Observe the animal for a short period after dosing to ensure no immediate adverse reactions.
- Dosing Schedule: Administer the dose daily, or as required by the specific experimental design.
- Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight and tumor volume at regular intervals.

Signaling Pathways and Experimental Workflows

ENMD-1198 Mechanism of Action

The following diagram illustrates the key signaling pathways inhibited by **ENMD-1198**.

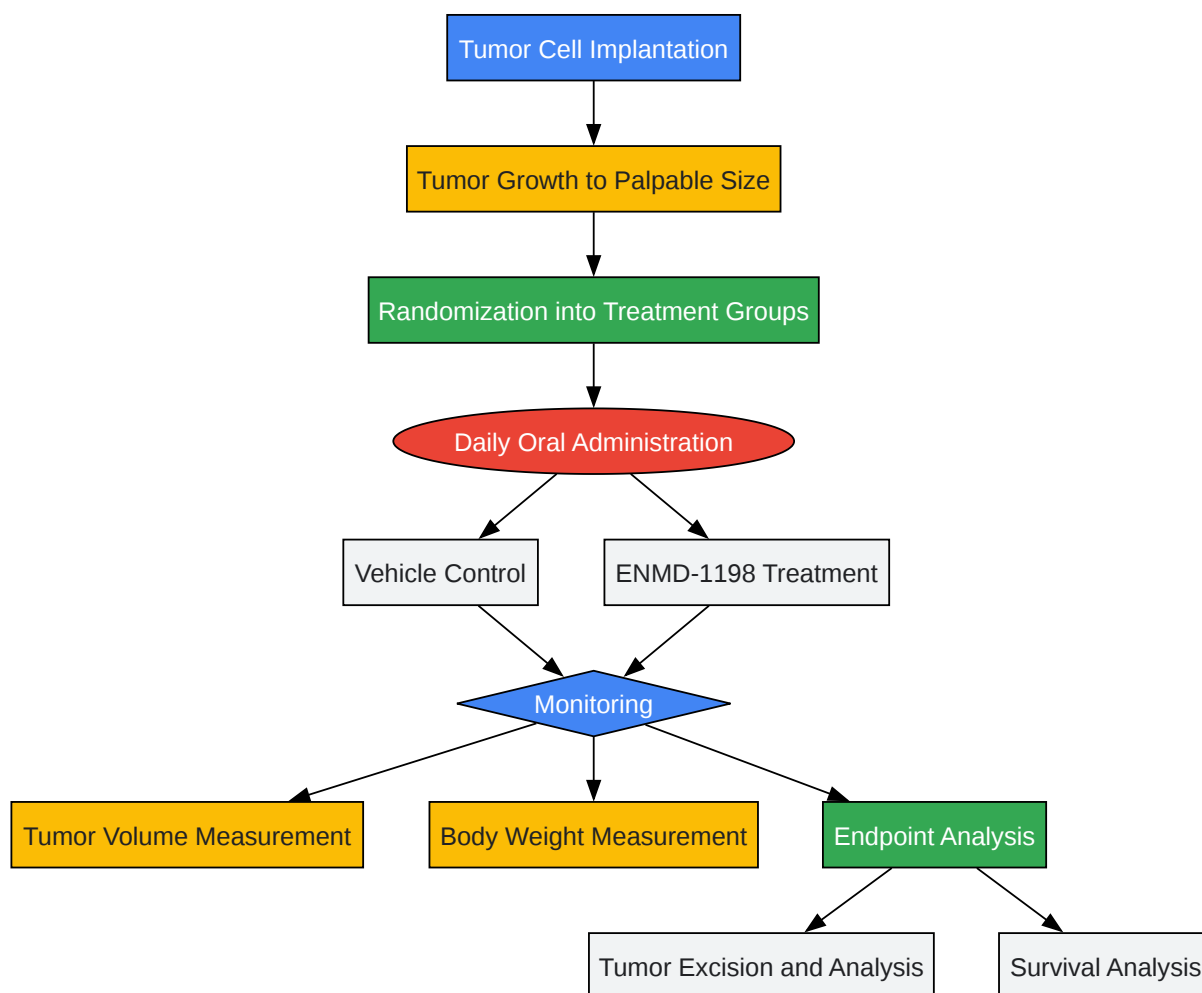


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Caption: Mechanism of action of **ENMD-1198**.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of **ENMD-1198**.



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Caption: In vivo efficacy study workflow.

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